molecular formula C9H13ClN2O2 B2938958 1-(Piperidin-4-yl)-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride CAS No. 2173997-11-8

1-(Piperidin-4-yl)-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride

Cat. No.: B2938958
CAS No.: 2173997-11-8
M. Wt: 216.67
InChI Key: FVRZOMJLFKZTEF-UHFFFAOYSA-N
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Description

1-(Piperidin-4-yl)-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride is a chemical compound that belongs to the class of piperidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Piperidin-4-yl)-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride typically involves the reaction of piperidine with appropriate reagents under controlled conditions. One common method involves the cyclization of piperidine with diketene in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at a temperature range of 0°C to room temperature.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high volumes of reagents and solvents. The process would be optimized to ensure high yield and purity, with continuous monitoring of reaction parameters such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions: 1-(Piperidin-4-yl)-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various alkyl halides and aryl halides can be used as reagents, with conditions typically involving a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF).

Major Products Formed:

  • Oxidation: Oxidation reactions can lead to the formation of hydroxyl, carboxyl, and other oxygen-containing groups.

  • Reduction: Reduction reactions can produce amines, alcohols, and other reduced derivatives.

Scientific Research Applications

1-(Piperidin-4-yl)-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride has several scientific research applications, including:

  • Chemistry: The compound can be used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Medicine: The compound may have therapeutic potential, and research is ongoing to explore its use in treating various diseases.

  • Industry: It can be used in the development of new materials and chemicals with unique properties.

Comparison with Similar Compounds

1-(Piperidin-4-yl)-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride can be compared with other piperidine derivatives, such as:

  • Piperidine: The parent compound with a simpler structure.

  • Piperazine: A closely related compound with a different ring structure.

  • 1-(Piperidin-4-yl)piperazine: Another derivative with potential biological activity.

These compounds share similarities in their core structure but differ in their functional groups and potential applications. The uniqueness of this compound lies in its specific arrangement of atoms and the resulting chemical properties.

Properties

IUPAC Name

1-piperidin-4-ylpyrrole-2,5-dione;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2.ClH/c12-8-1-2-9(13)11(8)7-3-5-10-6-4-7;/h1-2,7,10H,3-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVRZOMJLFKZTEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2C(=O)C=CC2=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2173997-11-8
Record name 1-(piperidin-4-yl)-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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